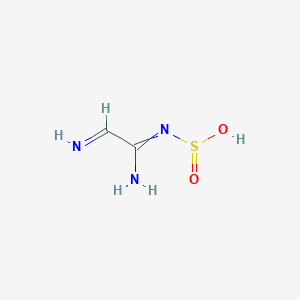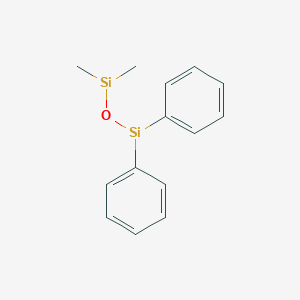
CID 15203842
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3,3-diphenyldisiloxane is an organosilicon compound with the molecular formula C16H22OSi2. It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the larger family of disiloxanes, which are characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3,3-diphenyldisiloxane can be synthesized through the hydrolysis of phenyl(chloro)silane, followed by condensation reactions. The general synthetic route involves the reaction of dimethylchlorosilane with phenylmagnesium bromide to form the intermediate dimethylphenylsilanol. This intermediate is then subjected to a condensation reaction to yield 1,1-dimethyl-3,3-diphenyldisiloxane .
Industrial Production Methods
In industrial settings, the production of 1,1-dimethyl-3,3-diphenyldisiloxane typically involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted disiloxanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3,3-diphenyldisiloxane has a wide range of applications in scientific research:
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-3,3-diphenyldisiloxane involves its ability to form stable Si-O-Si bonds, which are crucial in many of its applications. The compound can interact with various molecular targets, including metal ions and organic molecules, through coordination and covalent bonding. These interactions facilitate its use as a catalyst and a reagent in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of phenyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has a similar backbone but contains nitrogen instead of oxygen.
Uniqueness
1,1-Dimethyl-3,3-diphenyldisiloxane is unique due to its specific combination of dimethyl and diphenyl groups, which confer distinct chemical properties. Its ability to form stable Si-O-Si bonds and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C14H16OSi2 |
|---|---|
Molekulargewicht |
256.45 g/mol |
InChI |
InChI=1S/C14H16OSi2/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
NGEKLDMKEWNCFK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


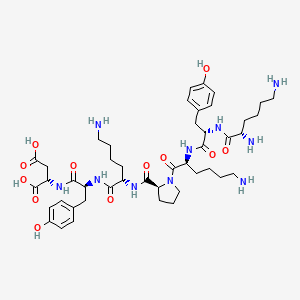
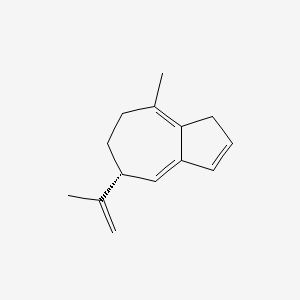

![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
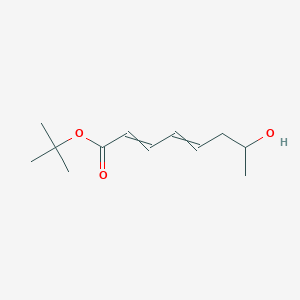

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)

![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
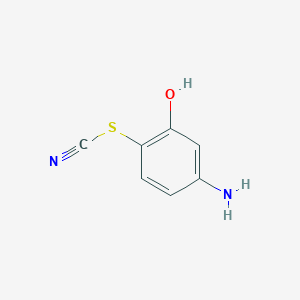
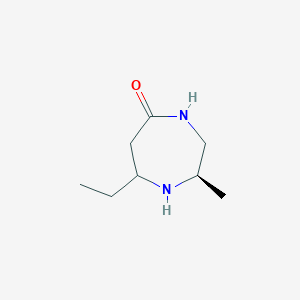
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
